5-Formyl-2-furoate

catalytic oxidation biomass conversion green chemistry

5-Formyl-2-furoate (FFCA) is the critical penultimate intermediate in the HMF-to-FDCA oxidative cascade, achieving 92% yield with 5× lower catalyst loading and 6× shorter reaction time vs FDCA. Its bifunctional furan ring (C5-formyl, C2-carboxylate) enables distinct reactivity for selective two-stage oxidation processes, enzyme engineering (e.g., MycspAAO oxidase assays), and rational synthetic design. Choose FFCA for authentic analytical standards, scalable formylation benchmarking, and controlled stepwise oxidation strategies not possible with fully oxidized FDCA or under-oxidized HMF.

Molecular Formula C6H3O4-
Molecular Weight 139.09 g/mol
Cat. No. B1242000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-2-furoate
Molecular FormulaC6H3O4-
Molecular Weight139.09 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(=O)[O-])C=O
InChIInChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)/p-1
InChIKeySHNRXUWGUKDPMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-2-furoate: A Strategic Bifunctional Furan Intermediate for FDCA Production and Bio-Based Polymer Synthesis


5-Formyl-2-furoate (FFCA) is a furancarboxylate compound that serves as the conjugate base of 5-formyl-2-furoic acid and exists as the predominant species at physiological pH 7.3 [1]. This bifunctional molecule features both an aldehyde and a carboxylate group on the furan ring, enabling distinct reactivity profiles not achievable with mono-functional furan analogs [1]. In industrial contexts, FFCA functions as the critical penultimate intermediate in the oxidative cascade converting 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA)—the bio-based monomer for polyethylene furanoate (PEF) [2]. Unlike terminal FDCA or precursor HMF, FFCA occupies a unique kinetic niche where its selective accumulation enables controlled stepwise oxidation strategies [3].

Why 5-Formyl-2-furoate Cannot Be Replaced by HMF or FDCA in Selective Oxidation Workflows


The oxidative transformation of HMF to FDCA proceeds through a sequential pathway involving three distinct intermediates—2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furoate (FFCA)—each with unique redox states and functional group arrangements [1]. Substituting FFCA with HMF or FDCA is impossible because these compounds represent different oxidation stages with incompatible reactivity: HMF (aldehyde + hydroxymethyl) requires two additional oxidation steps to reach the dicarboxylic acid state, whereas FDCA (terminal diacid) is already fully oxidized and cannot serve as a substrate for further value-added transformations requiring an aldehyde handle [2]. Within the furan carboxylate class, FFCA's combination of C5-formyl and C2-carboxylate distinguishes it from other mono-functional analogs such as 2-furoic acid, 5-methyl-2-furoic acid, and 5-hydroxymethyl-2-furoic acid, each lacking the specific electronic and steric profile required for the selective catalytic and enzymatic processes documented below [1].

Quantitative Differentiation of 5-Formyl-2-furoate vs. HMF, FDCA, and Furan Analogs: A Procurement Evidence Guide


Selective Catalytic Oxidation Yield: FFCA vs. FDCA in Aqueous Ru/AC-H₂O₂ System

Under identical aqueous oxidation conditions using Ru/AC catalyst and H₂O₂ at 75°C, 5-formyl-2-furoic acid (FFCA) was selectively obtained in 92% yield within 1 hour using an HMF/catalyst ratio of 50:1 [1]. In contrast, the fully oxidized product 2,5-furandicarboxylic acid (FDCA) required a 5-fold higher catalyst loading (HMF/catalyst ratio of 10:1) and a 6-fold longer reaction time (6 hours) to achieve a comparable 91.3% yield [1]. This differential demonstrates that FFCA accumulation is kinetically favored under low catalyst conditions, enabling energy- and material-efficient partial oxidation strategies.

catalytic oxidation biomass conversion green chemistry

Enzymatic Oxidation Specificity: FFCA as Exclusive Product of MycspAAO Under Optimal Conditions

The purified bacterial aryl alcohol oxidase from Mycobacterium sp. MS1601 (MycspAAO) exclusively converts HMF to 5-formyl-2-furoic acid (FFCA) via DFF intermediate under optimal conditions of pH 8 and 30–40°C [1]. FDCA formation was observed only during extended reaction times with low HMF concentrations, indicating that FFCA accumulation represents the kinetically controlled product of this enzymatic system [1]. In contrast, whole-cell Mycobacterium oxidation yielded FDCA directly at 60% yield with HMFCA as a co-product, demonstrating that the isolated enzyme system enables precise control over oxidation state [1].

biocatalysis enzymatic oxidation green synthesis

Electronic Effect Transmission: FFCA's Positional Differentiation from Non-Formyl Furoic Acids

Kinetic studies of 5-substituted-2-furoic acids reacting with diphenyldiazomethane (DDM) establish a Hammett ρ value correlation that quantifies electronic effect transmission through the 2,5-furyl moiety [1]. The reaction rate data for seven furoic acid derivatives (including H, 5-NO₂, 5-Br, 5-Cl, 5-C(CH₃)₃, 5-COOH, and 5-CH₂OH) produced log k = 1.00σ + 0.2406 at 15.5°C and log k = 0.975σ + 0.6135 at 24.9°C [1]. The calculated fall-off factor ε = 1.2 ± 0.2 for the 2,5-furyl group compared to phenyl indicates attenuated electronic transmission that is distinct from aromatic systems and specific to furan substitution patterns [1]. While the 5-CHO (formyl) substituent was not directly measured in this series, the established ρ value framework enables prediction of FFCA reactivity relative to other 5-substituted analogs.

physical organic chemistry electronic effects reactivity prediction

Physicochemical Differentiation: Methyl 5-Formyl-2-furoate vs. 5-Formyl-2-furoic Acid

The methyl ester derivative of 5-formyl-2-furoate (CAS 5904-71-2) exhibits fundamentally different physicochemical properties compared to the parent acid (CAS 13529-17-4) [1]. The methyl ester demonstrates a melting point of 87–88°C, boiling point of 268°C, and density of 1.265–1.3 g/cm³ . In contrast, the free acid form shows a significantly higher boiling point of 356.9°C and density of 1.5 g/cm³ [1]. The methyl ester's ACD/LogP value of 0.62 compared to the acid's LogP of 0.27 and pH-dependent LogD values (acid: -2.01 at pH 5.5, -2.42 at pH 7.4) [1] indicates the ester form is substantially more lipophilic and better suited for organic-phase reactions and chromatographic purification.

physicochemical properties solubility handling

One-Step Vilsmeier Formylation for 5-Formyl-2-furoate Ester Synthesis

A patented one-step synthesis method (CN110746390B) enables direct preparation of 5-formyl-2-furancarboxylic acid esters from furoate starting materials using Vilsmeier reagent and Lewis acid catalyst at 0–100°C under atmospheric pressure [1]. This single-step process contrasts with traditional multi-step oxidation sequences from HMF that require careful control of intermediate oxidation states and separation of mixed products (FFCA, DFF, HMFCA, FDCA) [2]. The Vilsmeier approach provides a direct, scalable route to 5-formyl-2-furoate esters without traversing the HMF oxidation cascade.

synthetic methodology Vilsmeier reaction process chemistry

Stability Profile: Methyl 5-Formyl-2-furoate Storage vs. Unstabilized Furan Derivatives

Methyl 5-formyl-2-furoate demonstrates defined stability parameters under recommended storage conditions . The compound remains stable when stored at -20°C, and solutions prepared in DMSO (>30 mg/mL solubility) maintain stability for up to 3 months when stored at -20°C . This quantified stability window provides a procurement-relevant handling benchmark that is not uniformly available for other oxidation-sensitive furan intermediates such as 2,5-diformylfuran (DFF) or 5-hydroxymethylfurfural (HMF), which are prone to degradation under ambient conditions.

compound stability storage handling

Optimal Application Scenarios for 5-Formyl-2-furoate in Research and Industrial Settings


Process Development for Selective Partial Oxidation of HMF to FDCA Intermediates

Based on the quantitative evidence that FFCA can be obtained in 92% yield with 5× lower catalyst loading and 6× shorter reaction time compared to FDCA [4], 5-formyl-2-furoate is the optimal starting material or analytical standard for developing two-stage oxidation processes. Such processes intentionally isolate the partially oxidized intermediate before completing conversion to FDCA, enabling energy savings and catalyst recovery between stages.

Biocatalytic Pathway Engineering for Controlled Oxidation State Products

The demonstrated specificity of purified MycspAAO enzyme for producing FFCA exclusively under optimal pH 8 and 30–40°C conditions [4] supports the use of 5-formyl-2-furoate as both a substrate and reference standard in enzyme engineering programs. Researchers developing oxidases or dehydrogenases targeting specific HMF oxidation states require authentic FFCA for activity assays, kinetic characterization (kcat/Km determination), and product identification.

Organic Synthesis Requiring Bifunctional Furan Building Blocks with Predictable Electronic Effects

The established Hammett ρ value framework for 5-substituted-2-furoic acids [4] positions 5-formyl-2-furoate derivatives as predictable building blocks for condensation, coupling, and cycloaddition reactions. The quantified fall-off factor ε = 1.2 ± 0.2 for furyl vs. phenyl electronic transmission enables rational design of synthetic sequences where electronic effects must be precisely controlled.

Synthetic Methodology Development Using One-Step Vilsmeier Formylation

The patented one-step Vilsmeier synthesis from furoate precursors [4] supports the use of 5-formyl-2-furoate esters as benchmark products for developing and optimizing direct formylation methodologies. This application scenario is particularly relevant for process chemists seeking to establish scalable routes to 5-substituted furan carboxylates without relying on multi-step oxidation from biomass-derived HMF.

Technical Documentation Hub

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